N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a heterocyclic organic compound featuring interconnected isoxazole, phenyl, and phenoxy rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting 2,4-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction forms 5-(2,4-difluorophenyl)isoxazole.
Introduction of the Methyl Group: The next step involves the introduction of a methyl group to the isoxazole ring. This is achieved by reacting 5-(2,4-difluorophenyl)isoxazole with methyl iodide in the presence of a base like potassium carbonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate product with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxy rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate
Uniqueness
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is unique due to its specific structural features, such as the presence of both phenyl and phenoxy rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12(25-15-5-3-2-4-6-15)19(24)22-11-14-10-18(26-23-14)16-8-7-13(20)9-17(16)21/h2-10,12H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKCWPBHKYPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=C(C=C(C=C2)F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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